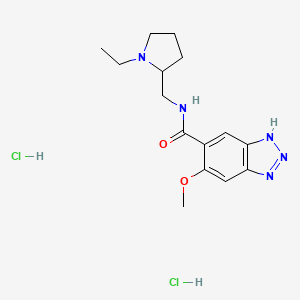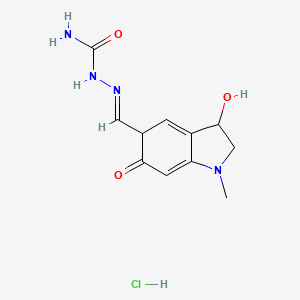
(1,2,3,6-Tetrahydro-3-hydroxy-1-methyl-6-oxo-5H-indol-5-al) semicarbazone monohydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1,2,3,6-Tetrahydro-3-hydroxy-1-methyl-6-oxo-5H-indol-5-al) semicarbazone monohydrochloride is a complex organic compound with significant potential in various scientific fields. This compound belongs to the indole derivatives, which are known for their diverse biological and pharmacological activities .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1,2,3,6-Tetrahydro-3-hydroxy-1-methyl-6-oxo-5H-indol-5-al) semicarbazone monohydrochloride typically involves the Fischer indole synthesis. This method uses cyclohexanone and phenylhydrazine hydrochloride under reflux conditions with methanesulfonic acid in methanol to yield the tricyclic indole . The reaction proceeds with good yield and involves multiple steps to achieve the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards .
Analyse Des Réactions Chimiques
Types of Reactions
(1,2,3,6-Tetrahydro-3-hydroxy-1-methyl-6-oxo-5H-indol-5-al) semicarbazone monohydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce ketones or aldehydes to alcohols.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures and pH to ensure the desired reaction pathway .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce alcohols .
Applications De Recherche Scientifique
(1,2,3,6-Tetrahydro-3-hydroxy-1-methyl-6-oxo-5H-indol-5-al) semicarbazone monohydrochloride has numerous applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of (1,2,3,6-Tetrahydro-3-hydroxy-1-methyl-6-oxo-5H-indol-5-al) semicarbazone monohydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparaison Avec Des Composés Similaires
Similar Compounds
Indole-3-acetic acid: A plant hormone with similar indole structure.
Indole-3-carbinol: Known for its anticancer properties.
Tryptophan: An essential amino acid with an indole ring.
Uniqueness
(1,2,3,6-Tetrahydro-3-hydroxy-1-methyl-6-oxo-5H-indol-5-al) semicarbazone monohydrochloride is unique due to its specific functional groups and the combination of properties it exhibits. This makes it a valuable compound for various research and industrial applications .
Propriétés
Numéro CAS |
94158-51-7 |
|---|---|
Formule moléculaire |
C11H15ClN4O3 |
Poids moléculaire |
286.71 g/mol |
Nom IUPAC |
[(E)-(3-hydroxy-1-methyl-6-oxo-3,5-dihydro-2H-indol-5-yl)methylideneamino]urea;hydrochloride |
InChI |
InChI=1S/C11H14N4O3.ClH/c1-15-5-10(17)7-2-6(4-13-14-11(12)18)9(16)3-8(7)15;/h2-4,6,10,17H,5H2,1H3,(H3,12,14,18);1H/b13-4+; |
Clé InChI |
KWESODUXDBUTSF-GAYQJXMFSA-N |
SMILES isomérique |
CN1CC(C2=CC(C(=O)C=C21)/C=N/NC(=O)N)O.Cl |
SMILES canonique |
CN1CC(C2=CC(C(=O)C=C21)C=NNC(=O)N)O.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


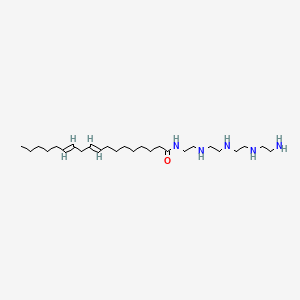
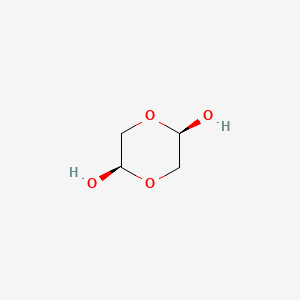
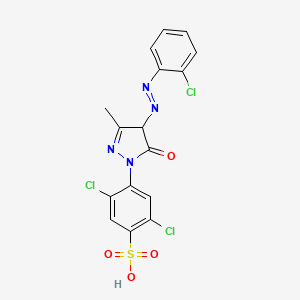

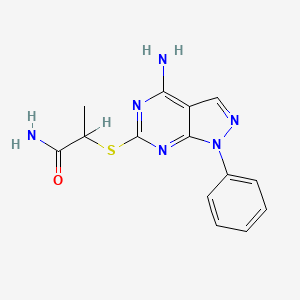
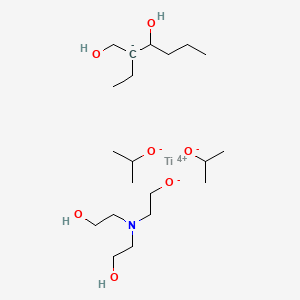
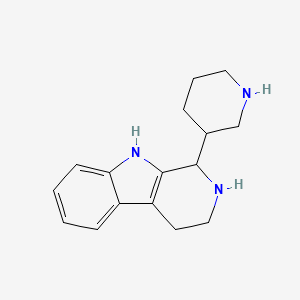
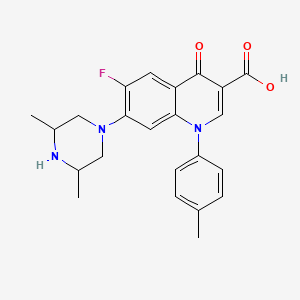

![4-[(3-carboxy-2-hydroxynaphthalen-1-yl)methyl]-3-hydroxynaphthalene-2-carboxylic acid;N'-[2-(diethylamino)ethyl]-4-propan-2-yloxybenzenecarboximidamide](/img/structure/B12715614.png)

![2-Cyano-2-[3-[[4-(1,3-dihydro-1,3-dioxo-2H-isoindol-2-YL)phenyl]amino]-1H-isoindol-1-ylidene]acetamide](/img/structure/B12715634.png)
